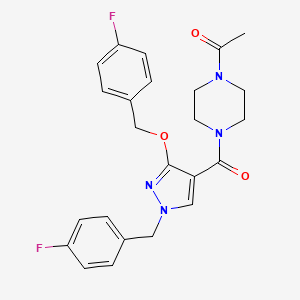

1-(4-(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone

CAS No.: 1014068-79-1

Cat. No.: VC5165937

Molecular Formula: C24H24F2N4O3

Molecular Weight: 454.478

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1014068-79-1 |

|---|---|

| Molecular Formula | C24H24F2N4O3 |

| Molecular Weight | 454.478 |

| IUPAC Name | 1-[4-[3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carbonyl]piperazin-1-yl]ethanone |

| Standard InChI | InChI=1S/C24H24F2N4O3/c1-17(31)28-10-12-29(13-11-28)24(32)22-15-30(14-18-2-6-20(25)7-3-18)27-23(22)33-16-19-4-8-21(26)9-5-19/h2-9,15H,10-14,16H2,1H3 |

| Standard InChI Key | XWSNTEQEEDNXRY-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |

Introduction

The compound 1-(4-(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperazin-1-yl)ethanone is a complex organic molecule that incorporates several functional groups, including a pyrazole ring, a piperazine ring, and fluorobenzyl moieties. This compound is of interest in various fields, particularly in pharmaceutical chemistry due to its potential biological activities.

Synthesis

The synthesis of this compound likely involves multiple steps, starting with the preparation of the pyrazole core. The pyrazole ring can be synthesized using various methods, including condensation reactions. The introduction of the 4-fluorobenzyl and 4-fluorobenzyl oxy groups would involve alkylation or etherification reactions. The piperazine ring can be attached via a carbonylation reaction.

Synthesis Steps

-

Preparation of Pyrazole Core: This involves the synthesis of the pyrazole ring, which can be achieved through condensation reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

-

Introduction of Fluorobenzyl Groups: Alkylation or etherification reactions are used to introduce the 4-fluorobenzyl and 4-fluorobenzyl oxy groups onto the pyrazole core.

-

Attachment of Piperazine Ring: This step involves the carbonylation of the pyrazole derivative with piperazine, followed by the introduction of the ethanone group.

Potential Applications

This compound, due to its complex structure and the presence of fluorine atoms, may exhibit interesting pharmacological properties. Fluorinated compounds often show improved bioavailability and metabolic stability, making them attractive candidates for drug development. The piperazine ring is a common motif in many pharmaceuticals, contributing to biological activity and receptor binding.

Biological Activities

-

Pharmacological Potential: The compound may exhibit activities such as enzyme inhibition or receptor modulation, depending on its specific interactions with biological targets.

-

Toxicity and Safety: Detailed toxicity studies would be necessary to assess its safety profile.

Data Table: Related Compounds

| Compound | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| 1-(4-Fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxamide | C24H20F2N4O4S | 498.5 | Potential pharmacological activities |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Not specified | Not specified | Fluorescent properties |

| 3-((4-Fluorobenzyl)oxy)benzaldehyde | C14H11FO2 | 230.23 | Building block for organic synthesis |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume